molecular formula C18H14F2N2O2 B4526281 2-(2-fluorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

2-(2-fluorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B4526281
M. Wt: 328.3 g/mol
InChI Key: XVVCFJBYXBWUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the structure often enhances the compound’s metabolic stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Introduction of Fluorobenzyl and Fluoromethoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using fluorinated benzyl halides and methoxyphenyl halides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions using nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, dichloromethane, toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-fluorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the structure can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluorobenzyl)-6-phenylpyridazin-3(2H)-one
  • 2-(2-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one
  • 2-(2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Uniqueness

2-(2-fluorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one is unique due to the presence of both fluorobenzyl and fluoromethoxyphenyl groups, which can enhance its biological activity and stability compared to similar compounds. The specific arrangement of these groups can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-(2-fluoro-4-methoxyphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2/c1-24-13-6-7-14(16(20)10-13)17-8-9-18(23)22(21-17)11-12-4-2-3-5-15(12)19/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVCFJBYXBWUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(2-fluorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(2-fluorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
2-(2-fluorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
2-(2-fluorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 5
2-(2-fluorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 6
2-(2-fluorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.